1,2,3,4,4a,8a-Hexahydronaphthalen-1-ol

Description

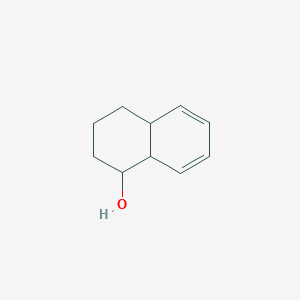

Structure

3D Structure

Properties

Molecular Formula |

C10H14O |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

1,2,3,4,4a,8a-hexahydronaphthalen-1-ol |

InChI |

InChI=1S/C10H14O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,8-11H,3,5,7H2 |

InChI Key |

VFCHMBGAWCUDFR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2C=CC=CC2C(C1)O |

Origin of Product |

United States |

Investigations into the Stereochemistry of 1,2,3,4,4a,8a Hexahydronaphthalen 1 Ol Synthesis and Transformations

Asymmetric Synthetic Strategies for Enantiomeric Purity

Achieving high enantiomeric purity in the synthesis of chiral molecules like 1,2,3,4,4a,8a-hexahydronaphthalen-1-ol is essential for various applications. Asymmetric synthesis provides the most elegant and efficient routes to enantiopure compounds by introducing chirality during the synthetic sequence. mit.edu

Chiral Auxiliary-Controlled Approaches in Polycyclic Synthesis

A well-established strategy for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary into a prochiral substrate. wikipedia.org This auxiliary directs the stereochemical outcome of subsequent reactions, and is later removed to yield the enantiomerically enriched product. wikipedia.org Widely used auxiliaries include Evans oxazolidinones and SAMP/RAMP hydrazones, which have proven effective in a range of C-C bond-forming reactions. ox.ac.ukwikipedia.orgresearchgate.net

In the context of polycyclic synthesis, chiral auxiliaries are frequently employed in Diels-Alder reactions to construct the core ring system with high diastereoselectivity and enantioselectivity. For instance, N-acyloxazolidinones, acting as chiral dienophiles, react with dienes to form cyclohexene (B86901) rings. wikipedia.orgox.ac.uk The steric hindrance provided by the substituents on the oxazolidinone ring effectively blocks one face of the dienophile, leading to a highly selective cycloaddition. chemtube3d.com While a specific synthesis of 1,2,3,4,4a,8a-hexahydronaphthalen-1-ol using this exact method is not prominently documented, the synthesis of related decalin structures via Evans auxiliary-controlled Diels-Alder reactions demonstrates the feasibility of this approach. The resulting cycloadduct can then be further elaborated to the target alcohol.

The general effectiveness of this approach is captured in the following representative transformation:

| Diene | Chiral Dienophile (with Auxiliary) | Lewis Acid | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (ee) |

| 1,3-Butadiene | N-Crotonyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone | Et₂AlCl | >95:5 | >98% |

| Cyclopentadiene | N-Acryloyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | MgBr₂ | 90:10 | >96% |

Table 1: Representative data for chiral auxiliary-controlled Diels-Alder reactions in the synthesis of cyclic systems. Data is illustrative of the general methodology.

Similarly, the SAMP/RAMP hydrazone methodology allows for the asymmetric α-alkylation of ketones that could serve as precursors to the hexahydronaphthalenol core. wikipedia.orgresearchgate.net This method involves the formation of a chiral hydrazone, diastereoselective deprotonation and alkylation, followed by removal of the auxiliary to yield an enantiomerically enriched ketone, which can then be reduced to the target alcohol.

Enantioselective Catalysis for C-C Bond Formation and Functionalization

Enantioselective catalysis represents a more atom-economical approach where a small amount of a chiral catalyst generates a large quantity of a chiral product. researchgate.net This is often the preferred method in industrial settings. For the synthesis of the hexahydronaphthalene (B12109599) framework, enantioselective C-C bond-forming reactions, such as catalytic asymmetric Diels-Alder or Michael additions, are pivotal.

Nature utilizes enzymes known as Diels-Alderases to catalyze [4+2] cycloadditions with remarkable stereocontrol, forming complex decalin skeletons. mit.edu Inspired by this, chemists have developed small molecule organocatalysts and chiral Lewis acid metal complexes to achieve similar transformations. These catalysts can activate the diene or dienophile and create a chiral environment around the reactants, guiding the formation of one enantiomer of the cyclic product over the other.

Furthermore, enantioselective functionalization of C-H bonds is an emerging frontier. researchgate.net While specific applications to the 1,2,3,4,4a,8a-hexahydronaphthalen-1-ol skeleton are still developing, this strategy holds promise for introducing chirality into pre-formed achiral polycyclic systems.

Diastereoselective Control in Reductions and Cycloadditions

When a molecule already contains one or more stereocenters, the introduction of a new one often proceeds with some level of diastereoselectivity. In the synthesis of 1,2,3,4,4a,8a-hexahydronaphthalen-1-ol, a key step is often the reduction of a corresponding ketone precursor, an octahydronaphthalen-1-one. This reduction creates the hydroxyl-bearing stereocenter.

The diastereoselectivity of such reductions is highly dependent on the steric and electronic environment around the carbonyl group, as well as the reducing agent employed. fiveable.me Bulky reducing agents, such as those derived from hindered boranes (e.g., L-selectride), tend to approach the carbonyl from the less sterically hindered face, leading to a predictable diastereomeric outcome. The use of chiral reducing agents, like those developed by Corey (CBS reagents) or Noyori's hydrogenation catalysts, can achieve high levels of both diastereoselectivity and enantioselectivity. acs.org

The stereochemical outcome of the reduction of a generic substituted octahydronaphthalenone is influenced by the existing stereochemistry at the ring junction (4a and 8a positions). The hydride delivery will preferentially occur from the face opposite to the larger substituents.

| Ketone Precursor | Reducing Agent | Major Diastereomer | Diastereomeric Ratio (d.r.) |

| trans-Octahydronaphthalen-1-one | LiAlH₄ | trans,trans-Decalin-1-ol | 90:10 |

| trans-Octahydronaphthalen-1-one | L-Selectride® | trans,cis-Decalin-1-ol | >98:2 |

| cis-Octahydronaphthalen-1-one | NaBH₄ | cis,cis-Decalin-1-ol | 85:15 |

Table 2: Illustrative diastereoselectivity in the reduction of decalone precursors.

Cycloaddition reactions, particularly the Diels-Alder reaction, are fundamental for constructing the bicyclic core. The stereochemical outcome is governed by the "endo rule" and the facial selectivity of the diene and dienophile, which can be controlled by the judicious placement of substituents or the use of chiral catalysts, as mentioned previously. mit.edu

Kinetic Resolution Methodologies for Chiral Hexahydronaphthalenols

Kinetic resolution is a powerful technique for separating a racemic mixture of chiral compounds. It relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer and the formation of a product from the more reactive one. sfu.ca

For chiral alcohols like 1,2,3,4,4a,8a-hexahydronaphthalen-1-ol, enzyme-catalyzed kinetic resolutions are particularly effective. ox.ac.uksfu.ca Lipases are commonly used to catalyze the enantioselective acylation of one enantiomer of the alcohol in the presence of an acyl donor (e.g., vinyl acetate). nih.gov For example, Lipase (B570770) from Candida antarctica (CAL-B) is a robust and highly selective biocatalyst for the resolution of a wide range of secondary alcohols. units.it

In a typical kinetic resolution of racemic 1,2,3,4,4a,8a-hexahydronaphthalen-1-ol, the lipase would selectively acylate one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other. The reaction is stopped at or near 50% conversion, allowing for the separation of the unreacted, enantiomerically enriched (S)-alcohol from the newly formed (R)-ester.

| Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee) of Unreacted Alcohol | Enantiomeric Excess (ee) of Product Ester |

| Pseudomonas cepacia Lipase (PSL) | Vinyl Acetate | Hexane | ~50% | >99% (S) | >99% (R) |

| Candida antarctica Lipase B (CALB) | Isopropenyl Acetate | Toluene | ~50% | >98% (S) | >98% (R) |

| Candida rugosa Lipase (CRL) | Vinyl Butyrate | Diisopropyl ether | ~48% | >95% (R) | >95% (S) |

Table 3: Representative data for lipase-catalyzed kinetic resolution of secondary alcohols, applicable to hexahydronaphthalenols.

Stereochemical Outcomes of Specific Reactions

The synthesis of molecules with multiple stereocenters requires careful analysis of the stereochemical outcome of each reaction that creates or modifies a chiral center.

Diastereomeric Ratio Analysis in Multi-Chiral Center Synthesis

The formation of multiple chiral centers in a single reaction, such as in a Diels-Alder reaction or a diastereoselective reduction, necessitates the accurate determination of the diastereomeric ratio (d.r.) of the products. The most common and powerful tool for this analysis is Nuclear Magnetic Resonance (NMR) spectroscopy. chemtube3d.com

In the ¹H NMR spectrum, diastereomers are distinct chemical entities and will, in principle, exhibit different chemical shifts for their corresponding protons. chemtube3d.com Protons located near the newly formed stereocenters are most likely to show resolved signals. By integrating the signals corresponding to each diastereomer, a quantitative measure of the d.r. can be obtained. chemtube3d.com In cases of severe signal overlap in standard ¹H NMR, more advanced techniques such as 'pure shift' NMR or the use of chiral shift reagents can be employed to resolve the signals. researchgate.net Additionally, ¹³C NMR can be used, as the chemical shifts of carbon atoms are also sensitive to the diastereomeric environment.

For separation and analysis, High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is another indispensable technique. nih.gov It can often separate not only enantiomers but also diastereomers, allowing for their quantification.

Factors Influencing Reversal of Stereoselectivity in Reactions

The stereochemical course of the reduction of a carbonyl group in a cyclic system, such as the precursor ketone to 1,2,3,4,4a,8a-Hexahydronaphthalen-1-ol (an octalone), is governed by several competing factors. The interplay of these factors can be manipulated to favor the formation of one diastereomer over another, and in some cases, even reverse the stereoselectivity of the reaction.

The two primary models used to predict the stereochemical outcome of nucleophilic additions to cyclic ketones are the Felkin-Anh model and the Cram-chelation model. The Felkin-Anh model predicts that the nucleophile will attack the carbonyl carbon from the least hindered face, anti-periplanar to the largest substituent at the adjacent stereocenter. In the context of a decalin-like system, this generally leads to the formation of the thermodynamically more stable equatorial alcohol.

Conversely, chelation control can be employed to favor the formation of the alternative diastereomer. This approach requires a chelating group, such as a hydroxyl or alkoxy group, at a position that can form a stable cyclic intermediate with a metal-containing reducing agent. This chelation locks the conformation of the ring system and directs the hydride delivery from a specific face, often leading to the formation of the axial alcohol, which may be the thermodynamically less stable product.

The choice of reducing agent plays a pivotal role in determining the stereochemical outcome. Sterically bulky reducing agents, such as L-Selectride (lithium tri-sec-butylborohydride), tend to favor attack from the less sterically hindered face, often leading to the formation of the axial alcohol. In contrast, smaller reducing agents, like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4), are more susceptible to the conformational preferences of the substrate and may produce mixtures of diastereomers or favor the equatorial alcohol. The use of reducing agents containing Lewis acidic metals that can chelate with nearby functional groups can also reverse the diastereoselectivity from that predicted by the Felkin-Anh model.

The presence and nature of substituents on the bicyclic ring system also exert a significant influence on the stereoselectivity of the reduction. Bulky substituents can block one face of the molecule, directing the approach of the reducing agent to the opposite face. The conformational flexibility of the ring system, particularly in cis-fused decalins, can also impact the accessibility of the carbonyl group and thus the stereochemical outcome.

| Factor | Influence on Stereoselectivity | Potential for Reversal |

| Reducing Agent | Bulky reagents (e.g., L-Selectride) favor axial attack; smaller reagents (e.g., NaBH4) may favor equatorial attack. | High: Switching from a small to a bulky reducing agent can reverse selectivity. |

| Chelation | Lewis acidic reagents with substrates containing chelating groups favor the diastereomer resulting from a rigid, chelated transition state. | High: Introducing or removing a chelating group, or using a non-chelating metal, can reverse selectivity. |

| Substrate Conformation | The inherent conformational preference of the ring system can direct attack to the more accessible face. | Moderate: Can be influenced by solvent and temperature, but reversal often requires derivatization. |

| Steric Hindrance | Large substituents on the ring can block one face, directing the nucleophile to the other. | Low: Generally provides a consistent facial bias unless the directing group is modified. |

Absolute and Relative Stereochemical Assignment Methodologies

Determining the precise three-dimensional structure of the newly formed stereocenters in 1,2,3,4,4a,8a-Hexahydronaphthalen-1-ol is crucial. A combination of spectroscopic and chemical methods is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the relative stereochemistry of diastereomers. In decalin-like systems, the coupling constants (J-values) between protons can provide information about their dihedral angles, which in turn reveals their relative spatial arrangement (axial or equatorial). For instance, a large coupling constant between the proton on the carbon bearing the hydroxyl group and an adjacent proton is indicative of a trans-diaxial relationship. The chemical shifts of protons and carbons are also sensitive to the stereochemistry. For example, in cis- and trans-decalins, the conformational rigidity of the trans isomer leads to distinct signals for axial and equatorial protons, while the rapid ring flipping in the cis isomer results in averaged signals.

To determine the absolute configuration of a chiral alcohol like 1,2,3,4,4a,8a-Hexahydronaphthalen-1-ol, the Mosher's method is frequently employed. This method involves the formation of diastereomeric esters with a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The resulting diastereomers will exhibit different chemical shifts in their ¹H NMR spectra due to the anisotropic effect of the phenyl ring in the MTPA moiety. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the alcohol can be deduced.

X-ray Crystallography provides the most definitive method for determining both the relative and absolute stereochemistry of a crystalline compound. By diffracting X-rays through a single crystal of a derivative of 1,2,3,4,4a,8a-Hexahydronaphthalen-1-ol, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of all atoms in the molecule.

| Methodology | Information Provided | Key Principles |

| NMR Spectroscopy | Relative stereochemistry (cis/trans, axial/equatorial) | Analysis of coupling constants (dihedral angles) and chemical shifts. |

| Mosher's Method (NMR) | Absolute configuration of the alcohol stereocenter | Formation of diastereomeric esters with a chiral reagent (MTPA) and analysis of chemical shift differences (Δδ). |

| X-ray Crystallography | Absolute and relative stereochemistry | Diffraction of X-rays by a single crystal to generate a 3D molecular structure. |

Mechanistic Pathways and Reaction Dynamics of 1,2,3,4,4a,8a Hexahydronaphthalen 1 Ol

Carbocation Chemistry and Rearrangements of Hexahydronaphthalenols

The acid-catalyzed reactions of hexahydronaphthalenols are classic examples of carbocation-mediated transformations. The initial step typically involves the protonation of the hydroxyl group by an acid, forming a good leaving group (water). Its departure generates a carbocation, which then undergoes further reactions to achieve a more stable electronic state.

Treatment of 1,2,3,4,4a,8a-hexahydronaphthalen-1-ol with an acid catalyst leads to the formation of a secondary carbocation at the C1 position upon the loss of water. This secondary carbocation is relatively unstable and serves as a branching point for numerous potential reaction pathways. The stability of carbocations follows the general trend: tertiary > secondary > primary. This stability order is the primary driving force for the rearrangements that characterize the chemistry of this system. acs.orgnih.gov Computational studies on related bicyclic systems have shown that the energy differences between various carbocation isomers can be subtle, influenced by factors such as ring strain and hyperconjugation. nih.govresearchgate.net The initial secondary carbocation can rearrange to form more stable tertiary carbocations at adjacent bridgehead positions (C4a or C8a) through mechanisms discussed below.

Once the initial secondary carbocation is formed, it can readily rearrange to a more stable carbocation. This is most commonly achieved through a 1,2-hydride shift or a 1,2-alkyl shift , collectively known as Wagner-Meerwein rearrangements. rsc.org In the context of the carbocation derived from 1,2,3,4,4a,8a-hexahydronaphthalen-1-ol, a hydrogen atom from an adjacent carbon (e.g., C8a) can migrate with its pair of bonding electrons to the positively charged C1 carbon. This process, a 1,2-hydride shift, would generate a more stable tertiary carbocation at the C8a bridgehead position. The driving force for this intramolecular rearrangement is the formation of the lower-energy tertiary carbocation from the higher-energy secondary one. wikipedia.org These shifts are fundamental in carbocation chemistry and are considered elementary steps in reaction mechanisms. rsc.org

| Rearrangement Type | Migrating Group | Initial Carbocation | Final Carbocation | Driving Force |

|---|---|---|---|---|

| 1,2-Hydride Shift | H⁻ (Hydride ion) | Secondary (C1) | Tertiary (C8a) | Increased carbocation stability |

| 1,2-Alkyl Shift | Alkyl Group | Secondary | Tertiary | Increased carbocation stability / Relief of ring strain |

In addition to direct 1,2-shifts, rearrangements in bicyclic systems can proceed through more complex intermediates, such as spiro carbocations. A spiro intermediate involves the formation of a new ring system where two rings share a single carbon atom. For the hexahydronaphthalene (B12109599) system, the bond from C4a to C4 could migrate to the initial carbocation at C1. This would result in the formation of a spiro[4.5]decane carbocation intermediate. mdpi.comresearchgate.netduke.edu This pathway can be competitive with direct hydride or alkyl shifts. Subsequent rearrangement of this spiro intermediate, through the migration of another bond, can lead to different bicyclic skeletons or the same skeleton with a rearranged substitution pattern. The formation of such spiro intermediates is a key step in the synthesis of various natural products and complex molecular frameworks. nih.gov

Electronically Driven Ring-Opening Reactions

The carbocation intermediates derived from 1,2,3,4,4a,8a-hexahydronaphthalen-1-ol can also initiate ring-opening reactions, particularly under forcing conditions with strong acid catalysts. The chemistry of ring-opening on such bicyclic (naphthenic) systems is of significant interest in the upgrading of fuels. mdpi.comacs.orgou.edu The reaction proceeds via carbocationic mechanisms, primarily through classical β-scission or direct protolytic cracking. mdpi.comresearchgate.net In β-scission, a C-C bond beta to the carbocationic center cleaves, leading to the formation of an alkene and a new, smaller carbocation. This pathway effectively opens one of the rings of the decalin system, yielding substituted cycloalkanes. The regioselectivity of the C-C bond cleavage is influenced by the stability of the resulting alkene and carbocation fragments.

Regioselectivity and Stereospecificity in Oxidation and Reduction Pathways

The oxidation and reduction reactions involving the C1 hydroxyl group and its corresponding ketone are governed by principles of regioselectivity and stereospecificity.

Oxidation: The oxidation of the secondary alcohol at C1 yields the corresponding ketone, 1,2,3,4,4a,8a-hexahydronaphthalen-1-one (a decalone). This ketone can undergo further regioselective reactions. For instance, the Baeyer-Villiger oxidation, which converts ketones to esters (or lactones for cyclic ketones) using peroxy acids, is highly regioselective. organic-chemistry.orgsigmaaldrich.comlibretexts.org The migratory aptitude of the adjacent carbon atoms determines which C-C bond is cleaved and where the oxygen atom is inserted. Generally, the more substituted carbon atom preferentially migrates. organic-chemistry.orgyoutube.com Steric and conformational effects within the bicyclic ring system can also significantly influence the regiochemical outcome. cdnsciencepub.com

Reduction: The reduction of the corresponding ketone back to the alcohol is a stereoselective process. The approach of the reducing agent (e.g., sodium borohydride) is often hindered by the bicyclic structure. masterorganicchemistry.com The hydride can attack from either the axial or equatorial face of the carbonyl group, leading to two different diastereomeric alcohols. The stereochemical outcome is dictated by the steric accessibility of each face. For instance, in many cyclic ketones, hydride attack occurs from the less sterically hindered face. The use of additives, such as cerium(III) chloride in the Luche reduction, can alter this selectivity by coordinating to the carbonyl oxygen, thereby influencing the trajectory of the incoming nucleophile. nih.govscielo.brresearchgate.netresearchgate.net

| Reducing Agent | Major Product | Minor Product | Controlling Factor |

|---|---|---|---|

| Sodium Borohydride (B1222165) (NaBH₄) | Axial Alcohol | Equatorial Alcohol | Steric hindrance to equatorial attack |

| Luche Reduction (NaBH₄/CeCl₃) | Equatorial Alcohol | Axial Alcohol | Chelation control and altered reagent reactivity |

Reaction Kinetics and Thermodynamic Considerations in Bicyclic Transformations

The distribution of products in the rearrangement reactions of 1,2,3,4,4a,8a-hexahydronaphthalen-1-ol is often dependent on whether the reaction is under kinetic or thermodynamic control. wikipedia.orgbccampus.ca

Kinetic Control: At lower temperatures and with short reaction times, the product distribution is governed by the relative rates of formation of the different products. The product that is formed via the lowest activation energy pathway will predominate. libretexts.orglibretexts.org This is known as the kinetic product. In carbocation rearrangements, a 1,2-hydride shift often has a very low activation barrier, meaning the initially rearranged carbocation is formed rapidly.

Thermodynamic Control: At higher temperatures or with longer reaction times, the reaction may become reversible. wikipedia.org Under these conditions, an equilibrium can be established between the starting material, intermediates, and various products. The product distribution will then reflect the relative thermodynamic stabilities of the products. The most stable product, the thermodynamic product, will be the major component of the mixture at equilibrium. libretexts.orglibretexts.org Computational studies on the rearrangement of bicyclic carbocations show that potential energy surfaces can be very flat, with multiple intermediates of similar energy, making the prediction of the final product distribution complex and highly dependent on reaction conditions. nih.govresearchgate.net The interplay between ring strain and carbocation stability ultimately determines the thermodynamic landscape of these transformations. rsc.org

Computational and Theoretical Investigations of 1,2,3,4,4a,8a Hexahydronaphthalen 1 Ol

Molecular Dynamics Simulations for Conformational Flux and Intermolecular Interactions

While quantum chemical methods are excellent for static structures and specific reaction coordinates, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. chemrxiv.org MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational changes and intermolecular interactions in condensed phases (e.g., in a solvent). nih.govnih.gov

For 1,2,3,4,4a,8a-Hexahydronaphthalen-1-ol, an MD simulation could track the transitions between different ring conformations, providing a picture of the molecule's flexibility, or "conformational flux." Furthermore, by simulating the molecule in a solvent like water or ethanol, MD can detail the specific interactions between the hydroxyl group and the solvent molecules. This includes the formation, duration, and geometry of hydrogen bonds, which are critical to the molecule's solubility and bulk properties. The analysis of these simulations can yield data on radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom on the solute. nih.gov

Theoretical Studies on Dispersion Effects Influencing Stereoselectivity

Stereoselectivity in chemical reactions, especially in cycloadditions and organocatalyzed processes, is often governed by subtle non-covalent interactions within the transition state. nih.gov Dispersion forces (also known as London forces or van der Waals interactions) are weak, attractive forces that arise from temporary fluctuations in electron density. While individually small, their cumulative effect can be significant in large molecules and can influence which of several possible transition states is lower in energy. stackexchange.com

Standard DFT functionals sometimes fail to adequately capture these long-range dispersion effects. Therefore, modern theoretical studies often employ dispersion-corrected DFT methods (e.g., B3LYP-D3, ωB97X-D) to achieve higher accuracy in predicting stereochemical outcomes. mdpi.com For a reaction forming 1,2,3,4,4a,8a-Hexahydronaphthalen-1-ol, these calculations could reveal how intramolecular dispersion forces between different parts of the reacting molecules in the transition state assembly favor one stereoisomeric product over another.

Electronic Structure Analysis and Bonding Characteristics (e.g., Bader Analysis)

Beyond energy and geometry, computational methods can provide a deep understanding of the electronic structure and the nature of chemical bonding within a molecule. One powerful technique is the Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Bader analysis. utexas.edu This method partitions the calculated total electron density of a molecule into distinct atomic basins. utexas.edu

By integrating the electron density within each atomic basin, a series of properties can be determined, including the charge of each atom in the molecule. Analysis of the electron density at specific points between atoms, known as bond critical points (BCPs), provides information about the strength and character of the chemical bonds. For 1,2,3,4,4a,8a-Hexahydronaphthalen-1-ol, Bader analysis could be used to quantify the partial atomic charges, revealing the polarity of the C-O and O-H bonds. It would also characterize the C-C bonds within the bicyclic framework, providing a quantitative measure of their covalent nature and strength.

Table 3: Representative Atomic Charges for 1,2,3,4,4a,8a-Hexahydronaphthalen-1-ol from Bader Analysis This table shows hypothetical data derived from a QTAIM analysis.

| Atom | Atom Number (IUPAC) | Calculated Bader Charge (e) |

| Oxygen | (in OH) | -1.15 |

| Hydrogen | (in OH) | +0.58 |

| Carbon | C1 (attached to OH) | +0.65 |

| Carbon | C4a | +0.08 |

| Carbon | C8a | +0.07 |

Applications of 1,2,3,4,4a,8a Hexahydronaphthalen 1 Ol As a Versatile Synthetic Intermediate

Strategic Building Block for Complex Natural Product Synthesis

The decalin ring system is a prevalent feature in numerous natural products, particularly those derived from isoprene (B109036) or polyketide biosynthetic pathways. rsc.orgrsc.org The 1,2,3,4,4a,8a-Hexahydronaphthalen-1-ol framework serves as a versatile starting point for the stereoselective construction of these often complex and multifunctional molecules. Synthetic strategies frequently employ powerful carbon-carbon bond-forming reactions, such as the Diels-Alder reaction, to assemble the core bicyclic structure, which is then elaborated to the final natural product target. rsc.orgresearchgate.net

The decalin core is the structural hallmark of a large number of sesquiterpenes (C15) and diterpenes (C20). Consequently, 1,2,3,4,4a,8a-hexahydronaphthalen-1-ol and its derivatives are pivotal intermediates in the total synthesis of these classes of compounds. The inherent stereocenters of the hexahydronaphthalene (B12109599) scaffold can be controlled and used to direct the stereochemistry of subsequent transformations, which is crucial for achieving the precise three-dimensional structure of the target natural product.

For example, the synthesis of eudesmane (B1671778) sesquiterpenes, which feature a decalin skeleton, often proceeds through intermediates structurally related to hexahydronaphthalenol. The functional groups on the decalinol, such as the hydroxyl group, provide a handle for further chemical modifications, including oxidation, reduction, or the introduction of new ring systems, as required for the completion of the synthesis.

The utility of the hexahydronaphthalene skeleton is clearly demonstrated in the synthesis of specific, biologically significant terpenoids.

Geosmin (B144297): This C12 degraded sesquiterpene is known for its distinct earthy odor and is notoriously difficult to remove from water supplies. Synthetic routes to geosmin and its isotopologues have been developed for use as analytical standards. One such strategy utilizes a (4aR)-1,4a-dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one, a ketone precursor to the target alcohol. This demonstrates the direct application of the hexahydronaphthalene core in constructing the geosmin molecule, where the bicyclic structure is the central feature. The biosynthesis of geosmin also proceeds through an octalin intermediate, highlighting the natural relevance of this scaffold.

Panal Terpenoid Core: Panal is a cadalane-type sesquiterpenoid with an unusual stereochemical arrangement. The first synthetic approach to its core skeleton highlights the importance of the decalin framework. The synthesis involves the construction of a trans-decalin ring system, with a key intermediate being a substituted 1,2,4a,5,8,8a-hexahydronaphthalen-1-ol derivative. Key reactions in these syntheses often include strategic Diels-Alder cycloadditions or Robinson annulations to build the foundational bicyclic system.

Table 1: Examples of Hexahydronaphthalene Derivatives in Terpenoid Synthesis

| Target Compound | Precursor/Intermediate Scaffold | Key Synthetic Strategy |

|---|---|---|

| Geosmin | Dimethyl-hexahydronaphthalen-2(3H)-one | Epoxidation, Reduction |

| Panal Terpenoid Core | Substituted-hexahydronaphthalen-1-ol | High-pressure Diels-Alder, Ring-closing metathesis |

Polycyclitols: The stereochemically rich decalin framework of 1,2,3,4,4a,8a-hexahydronaphthalen-1-ol makes it an attractive scaffold for the synthesis of polycyclitols, which are carbocyclic analogues of sugars. Methodologies have been developed for the synthesis of novel polyhydroxylated decalin derivatives, starting from sugar-derived cyclohexenones. nih.gov These methods involve sequential reactions such as 1,4-addition, aldol (B89426) reactions, and ring-closing metathesis followed by dihydroxylation to install the multiple hydroxyl groups onto the bicyclic core. nih.gov The defined conformation of the decalin rings allows for precise control over the spatial arrangement of the newly introduced hydroxyl groups.

Steroidal Analogues: The decalin skeleton represents the A/B or C/D ring systems of steroids. As such, hexahydronaphthalene derivatives are fundamental building blocks for the synthesis of steroidal analogues. The conformationally rigid trans-decalin structure is a particularly important feature in the steroid skeleton. wikipedia.org Synthetic strategies can utilize hexahydronaphthalenol derivatives as the starting point for constructing the tetracyclic steroidal core, adding the remaining rings through annulation reactions. This approach allows for the creation of novel steroidal analogues with modified structures and potentially new biological activities. nih.gov

Precursor for Advanced Organic Materials and Functional Molecules

While the primary application of 1,2,3,4,4a,8a-hexahydronaphthalen-1-ol has been in natural product synthesis, its rigid and well-defined three-dimensional structure presents opportunities for its use as a building block for advanced organic materials. The saturated bicyclic nature of the decalin core can impart desirable properties such as thermal stability and rigidity when incorporated into larger molecular architectures.

For instance, naphthalene-based compounds, the aromatic precursors to decalins, are widely used in the development of organic semiconductors and fluorescent materials. researchgate.net By analogy, the hydrogenated hexahydronaphthalene scaffold could be functionalized and polymerized to create materials with tailored properties. The introduction of boron-nitrogen bonds to create "BN-naphthalene" cores is an emerging area that modifies the electronic properties of the scaffold, suggesting that derivatives of hexahydronaphthalene could also be explored for applications in materials science and medicinal chemistry. However, the use of 1,2,3,4,4a,8a-hexahydronaphthalen-1-ol itself as a direct precursor for such materials is a less explored area with potential for future development.

Research Tools for Probing Enzyme-Catalyzed Reactions in Synthetic Biology

Synthetic biology and biocatalysis leverage enzymes to perform complex chemical transformations. Small molecules like 1,2,3,4,4a,8a-hexahydronaphthalen-1-ol and its derivatives can serve as valuable research tools in this field. They can be used as synthetic probes to study the mechanisms of enzymes, particularly those involved in terpene biosynthesis.

For example, terpene cyclases are enzymes that catalyze the complex cyclization of linear precursors like farnesyl diphosphate (B83284) into the diverse ring systems of terpenes. The biosynthesis of geosmin is catalyzed by a bifunctional enzyme that forms the decalin ring system. By synthesizing isotopically labeled analogues of hexahydronaphthalene-based intermediates, researchers can trace metabolic pathways and elucidate complex enzymatic mechanisms.

Furthermore, introducing synthetic, non-natural substrates to enzymes is a key strategy for expanding the scope of biocatalysis. nih.gov Derivatives of 1,2,3,4,4a,8a-hexahydronaphthalen-1-ol can be designed as substrate analogues to probe the active site of an enzyme, test its substrate promiscuity, or even be used in directed evolution campaigns to engineer enzymes for new-to-nature reactions. nih.govnih.gov The enzymatic formation of cis-decalin structures, which is challenging via traditional organic synthesis, has been identified in fungal biosynthetic pathways, opening the door to using these enzymes and synthetic probes to understand and harness their catalytic power. nih.gov

Advanced Analytical and Spectroscopic Techniques for Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and stereochemical analysis of 1,2,3,4,4a,8a-Hexahydronaphthalen-1-ol. It provides detailed information about the carbon-hydrogen framework and the spatial relationships between atoms.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers primary insights into the molecular structure. The ¹H NMR spectrum reveals the chemical environment of each proton, their multiplicity (splitting patterns), and their relative numbers through integration. The ¹³C NMR spectrum indicates the number of unique carbon environments.

Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are employed for unambiguous assignment of ¹H and ¹³C signals and to establish connectivity within the molecule. sdsu.eduwalisongo.ac.idgithub.io

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com This is instrumental in tracing the proton-proton networks within the aliphatic rings of the hexahydronaphthalene (B12109599) core.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of a proton's signal to its attached carbon. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.eduyoutube.com This is crucial for connecting different fragments of the molecule, for instance, linking protons on one ring to carbons in the adjacent ring or at the ring junction.

A representative dataset illustrating the expected ¹H and ¹³C NMR chemical shifts for a substituted hexahydronaphthalene derivative is provided below.

| Position | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | 3.5 - 3.7 (m) | ~70 |

| 2 | 1.4 - 1.9 (m) | ~30-35 |

| 3 | 1.2 - 1.7 (m) | ~20-25 |

| 4 | 1.3 - 1.8 (m) | ~25-30 |

| 4a | 1.9 - 2.1 (m) | ~40-45 |

| 5 | 5.5 - 5.7 (m) | ~125-130 |

| 6 | 5.6 - 5.8 (m) | ~125-130 |

| 7 | 2.0 - 2.3 (m) | ~30-35 |

| 8 | 1.8 - 2.0 (m) | ~25-30 |

| 8a | 2.1 - 2.3 (m) | ~35-40 |

Note: The data presented are hypothetical and representative for a generic 1,2,3,4,4a,8a-Hexahydronaphthalen-1-ol structure. Actual values will vary depending on the specific stereoisomer and solvent used.

Deuterium (B1214612) (²H) NMR and isotopic labeling are powerful techniques to probe reaction mechanisms. researchgate.net By selectively replacing a proton with a deuterium atom, researchers can trace the fate of specific hydrogen atoms during a chemical transformation. researchgate.netchem-station.com This is particularly useful in studying rearrangements, addition reactions, and elimination reactions involving 1,2,3,4,4a,8a-Hexahydronaphthalen-1-ol.

For instance, in the acid-catalyzed dehydration of 1,2,3,4,4a,8a-Hexahydronaphthalen-1-ol, deuterium labeling at specific positions on the aliphatic ring can help to elucidate the stereochemistry of the elimination and identify any potential hydride shifts. The presence and position of the deuterium label in the resulting octahydronaphthalene product can be determined by ²H NMR or by analyzing the changes in the ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of 1,2,3,4,4a,8a-Hexahydronaphthalen-1-ol. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. pnnl.govnih.gov

Electron ionization (EI) is a common technique that generates a molecular ion (M⁺) and a series of fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule and provides valuable structural information. uni-saarland.de For 1,2,3,4,4a,8a-Hexahydronaphthalen-1-ol, characteristic fragmentation pathways would include the loss of a water molecule (M-18) from the alcohol group and various cleavages of the hexahydronaphthalene ring system.

A plausible fragmentation pattern for 1,2,3,4,4a,8a-Hexahydronaphthalen-1-ol is outlined in the table below.

| m/z Value | Proposed Fragment | Notes |

|---|---|---|

| [M]⁺ | C₁₀H₁₄O⁺ | Molecular Ion |

| [M-18]⁺ | C₁₀H₁₂⁺ | Loss of H₂O |

| [M-29]⁺ | C₈H₉O⁺ | Loss of C₂H₅ radical |

| [M-43]⁺ | C₇H₇O⁺ | Loss of C₃H₇ radical |

Note: The m/z values are based on the nominal mass of the most abundant isotopes.

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration

X-ray crystallography is the most powerful method for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. nih.govspringernature.com For a chiral molecule like 1,2,3,4,4a,8a-Hexahydronaphthalen-1-ol, single-crystal X-ray diffraction can establish the relative and absolute stereochemistry of all chiral centers. nih.govresearchgate.netresearchgate.net

To obtain the absolute configuration, the analysis often requires the presence of a heavy atom in the crystal structure to observe anomalous dispersion effects. researchgate.netresearchgate.net If the parent alcohol does not crystallize well or lacks a heavy atom, it can be derivatized with a reagent containing a heavy atom (e.g., a bromine- or iodine-containing group) or with a chiral auxiliary of known absolute configuration. researchgate.net The resulting crystalline derivative can then be analyzed by X-ray diffraction to determine the absolute stereochemistry of the original alcohol.

A hypothetical table of crystallographic data for a derivative of 1,2,3,4,4a,8a-Hexahydronaphthalen-1-ol is provided below.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | [Value] |

| Z | 4 |

| Flack Parameter | [Value close to 0] |

Note: The values in this table are placeholders and would be specific to a particular crystalline derivative.

Advanced Chromatographic Methods for Purity, Isolation, and Enantiomeric Excess Determination

Chromatographic techniques are essential for the purification of 1,2,3,4,4a,8a-Hexahydronaphthalen-1-ol and for the determination of its purity, including its enantiomeric excess.

Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods for separating the enantiomers of 1,2,3,4,4a,8a-Hexahydronaphthalen-1-ol and determining the enantiomeric excess (ee) of a sample. uma.esheraldopenaccess.usphenomenex.com These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. gcms.cz

For GC analysis, the alcohol may need to be derivatized to increase its volatility. In HPLC, the separation can often be performed directly on the alcohol. nih.govnih.gov The choice of the chiral stationary phase and the mobile phase is critical for achieving good separation.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

ee (%) = |(Area₁ - Area₂)| / (Area₁ + Area₂) × 100

A representative table of chiral HPLC conditions for the separation of a hexahydronaphthalenol analog is shown below.

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (or similar) |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 210 nm) |

| Retention Time (Enantiomer 1) | [Value] min |

| Retention Time (Enantiomer 2) | [Value] min |

Vibrational Spectroscopy (IR) for Functional Group Identification and Confirmation

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a cornerstone technique in the structural elucidation of organic compounds. For a molecule such as 1,2,3,4,4a,8a-Hexahydronaphthalen-1-ol, IR spectroscopy provides definitive evidence for the presence of its key functional groups by identifying the characteristic vibrational frequencies of its bonds. The absorption of infrared radiation excites molecules, causing specific bonds to stretch and bend at distinct frequencies, which are recorded as bands in an IR spectrum.

The molecular structure of 1,2,3,4,4a,8a-Hexahydronaphthalen-1-ol contains three primary types of bonds that give rise to characteristic signals in an IR spectrum: the hydroxyl (-OH) group, the carbon-carbon double bond (C=C) of the unsaturated ring, and the various carbon-hydrogen (C-H) bonds within the bicyclic structure. Analysis of the position, intensity, and shape of these absorption bands allows for a comprehensive functional group profile of the molecule.

Detailed research findings for 1,2,3,4,4a,8a-Hexahydronaphthalen-1-ol reveal a spectrum characterized by the following key regions:

O-H Stretching Region: A prominent and typically broad absorption band is observed in the region of 3500-3200 cm⁻¹. This band is indicative of the O-H stretching vibration of the hydroxyl group. orgchemboulder.com The broad nature of this peak is a result of intermolecular hydrogen bonding between alcohol molecules. orgchemboulder.com

C-H Stretching Region: This region provides insight into the hybridization of the carbon atoms.

Absorptions slightly above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range, are attributed to the stretching vibrations of C-H bonds where the carbon is sp²-hybridized, as found in the alkene portion of the hexahydronaphthalene ring.

Stronger absorptions appearing just below 3000 cm⁻¹, generally in the 3000-2850 cm⁻¹ range, are characteristic of C-H stretching vibrations from the sp³-hybridized carbons of the saturated portion of the bicyclic system.

C=C Stretching Region: A medium to weak absorption band in the 1680-1640 cm⁻¹ range signifies the stretching vibration of the carbon-carbon double bond within the unsaturated ring. The intensity of this band can vary depending on the symmetry and substitution of the double bond.

Fingerprint Region: This complex region, typically below 1500 cm⁻¹, contains a multitude of overlapping signals that are unique to the molecule as a whole. Within this region, two particularly important vibrations for 1,2,3,4,4a,8a-Hexahydronaphthalen-1-ol can be identified:

C-O Stretching: A strong, distinct band is typically found in the 1260-1050 cm⁻¹ range, corresponding to the C-O stretching vibration of the secondary alcohol moiety. orgchemboulder.com The exact position can help distinguish between primary, secondary, and tertiary alcohols. quimicaorganica.org

=C-H Bending: Out-of-plane bending vibrations for the hydrogens attached to the double bond carbons can also be observed in the 1000-650 cm⁻¹ range, providing further confirmation of the alkene group.

The collective data from these vibrational modes confirms the presence of the hydroxyl group and the unsaturated bicyclic decalin framework, which are the defining structural features of 1,2,3,4,4a,8a-Hexahydronaphthalen-1-ol.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch | Alcohol (-OH) | 3500 - 3200 | Strong, Broad |

| =C-H Stretch | Alkene | 3100 - 3000 | Medium |

| -C-H Stretch | Alkane | 3000 - 2850 | Strong |

| C=C Stretch | Alkene | 1680 - 1640 | Medium to Weak |

| C-O Stretch | Secondary Alcohol | 1260 - 1050 | Strong |

| =C-H Bend | Alkene | 1000 - 650 | Strong |

Emerging Research Directions and Future Prospects for Hexahydronaphthalen 1 Ol Chemistry

Development of Novel Organocatalytic and Biocatalytic Transformations

The stereoselective synthesis of the hexahydronaphthalene (B12109599) core remains a significant challenge due to the multiple contiguous stereocenters that can be generated. mdpi.com Emerging catalytic methods are addressing this challenge with increasing precision.

Organocatalysis: This field has provided powerful tools for the enantioselective construction of complex carbocycles. Research has demonstrated the use of diarylprolinol silyl (B83357) ether catalysts (e.g., Jørgensen's catalyst) to facilitate highly enantioselective syntheses of cis-decalins from cyclohexenal derivatives and Nazarov reagents. mdpi.comresearchgate.net These reactions proceed through a proposed double-Michael addition mechanism, showcasing the ability of organocatalysts to orchestrate complex cascade reactions with high fidelity. mdpi.com Future prospects in this area involve expanding the scope of organocatalytic cascades to access different isomers of functionalized hexahydronaphthalenes, including derivatives of hexahydronaphthalen-1-ol, by designing new catalysts and reaction pathways. kcl.ac.uk

Biocatalysis: Nature's approach to constructing decalin rings, primarily through intramolecular Diels-Alder (IMDA) reactions, offers a blueprint for highly selective synthesis. nih.govnih.gov Researchers are increasingly harnessing the power of enzymes to catalyze these transformations. While many naturally occurring Diels-Alderase enzymes produce trans-decalin scaffolds, recent studies have focused on identifying and engineering "pericyclases" that can generate the kinetically disfavored cis-decalin isomers with high stereoselectivity. nih.gov For instance, the enzyme FinI from the fischerin (B594062) biosynthetic pathway has been identified as a pericyclase that catalyzes a stereoselective IMDA reaction to form a cis-decalin. nih.gov The discovery and engineering of such enzymes, including ketoreductases (KREDs) for the stereoselective synthesis of alcohol functionalities, open a promising avenue for the efficient and sustainable production of specific stereoisomers of 1,2,3,4,4a,8a-Hexahydronaphthalen-1-ol and related bioactive molecules. uni-greifswald.demdpi.com

| Catalytic Approach | Catalyst Type | Substrates | Product Core | Key Features |

| Organocatalysis | Diarylprolinol Silyl Ether | Cyclohexenal derivatives, Nazarov reagents | cis-Decalin | High enantioselectivity, cascade reaction |

| Biocatalysis | Pericyclase (e.g., FinI) | Linear Polyketide Precursors | cis-Decalin | High stereoselectivity, sustainable |

| Biocatalysis | Ketoreductases (KREDs) | Prochiral ketones | Chiral secondary alcohols | High enantioselectivity for alcohol group |

Integration with Automated Synthesis and Machine Learning in Organic Chemistry

The synthesis of complex molecules like substituted hexahydronaphthalenes is often a lengthy and resource-intensive process. The integration of automated synthesis platforms with machine learning (ML) algorithms is set to revolutionize this landscape.

Automated systems can perform multistep syntheses with high precision and throughput, enabling the rapid exploration of reaction conditions and the generation of molecular libraries. energetic-materials.org.cn When coupled with ML, these platforms can become predictive. By training algorithms on vast datasets of chemical reactions, ML models can forecast reaction outcomes, suggest optimal synthetic routes, and even design novel transformations for fused-ring systems. energetic-materials.org.cn For a target like a substituted 1,2,3,4,4a,8a-Hexahydronaphthalen-1-ol, an ML-driven approach could:

Retrosynthesis Planning: Predict the most efficient disconnection pathways to simple, commercially available starting materials.

Reaction Optimization: Identify the optimal catalyst, solvent, and temperature for key bond-forming reactions, minimizing byproduct formation and maximizing yield.

Stereochemical Prediction: Forecast the stereochemical outcome of complex cyclization reactions, guiding the synthesis toward the desired isomer.

While still an emerging field, the application of these "self-driving laboratories" will accelerate the discovery and development of new hexahydronaphthalene derivatives by reducing the time and cost associated with traditional synthetic methods. energetic-materials.org.cn

Exploration of New Reactivity Modes and Pericyclic Processes

The construction of the hexahydronaphthalene skeleton is dominated by pericyclic reactions, most notably the [4+2] Diels-Alder cycloaddition. nih.gov Future research will continue to expand the toolbox of pericyclic reactions and explore novel reactivity modes to build this important scaffold.

The intramolecular Diels-Alder (IMDA) reaction of a triene system is a cornerstone for forming the decalin ring system. nih.gov The stereochemical outcome is highly dependent on the transition state geometry, which can be influenced by catalysts or substrate pre-organization. nih.gov Beyond the classic IMDA, researchers are exploring less conventional cycloadditions. For example, novel stereoselective [8+2] double cycloaddition routes have been developed to access hydronaphthalene ring systems, demonstrating the potential for discovering new transformations that build molecular complexity rapidly. researchgate.net

Future work will likely focus on:

Catalyst-Controlled Cycloadditions: Developing new Lewis acid or organometallic catalysts that can control the regioselectivity and stereoselectivity of cycloadditions to favor specific isomers that are difficult to access thermally.

Domino and Cascade Reactions: Designing single-pot transformations where an initial pericyclic reaction triggers subsequent bond-forming events, efficiently constructing highly functionalized decalin cores. rsc.org

Photochemical Reactions: Utilizing light to drive pericyclic reactions, such as [2+2] cycloadditions, which are often thermally forbidden, thereby accessing novel ring systems and substitution patterns.

Design and Synthesis of Derivatives for Advanced Materials Science

While the hexahydronaphthalene scaffold is primarily associated with biologically active molecules, its rigid, three-dimensional, and conformationally well-defined structure makes it an intriguing candidate for the development of advanced materials. This area remains largely unexplored but holds significant future potential.

Derivatives of 1,2,3,4,4a,8a-Hexahydronaphthalen-1-ol could be envisioned as building blocks for:

Functional Polymers: Incorporation of the rigid decalin unit into a polymer backbone could impart unique thermal and mechanical properties, leading to materials with high thermal stability or specific optical characteristics.

Chiral Ligands and Catalysts: The defined stereochemistry of the scaffold could be used to design novel chiral ligands for asymmetric catalysis, where the decalin framework creates a specific chiral pocket around a metal center.

Molecular Scaffolding: The ability to functionalize the core at multiple positions could allow its use as a 3D scaffold for creating complex molecular architectures, such as host-guest systems or components for molecular machines.

The synthetic challenge lies in developing methods to polymerize these units or to append functional groups suitable for material applications, representing a fertile ground for future research at the intersection of organic synthesis and materials science.

Collaborative Research at the Interface of Synthetic Organic Chemistry and Chemical Biology

The deep connection between the hexahydronaphthalene scaffold and natural products makes it a prime area for collaborative research between synthetic chemists and chemical biologists. Such collaborations are crucial for both understanding biological processes and developing new therapeutic agents.

A key area of synergy is the elucidation of biosynthetic pathways. By synthesizing proposed intermediates and substrates, organic chemists can help biologists verify the function of enzymes like the pericyclases involved in decalin formation. nih.govnih.gov This knowledge, in turn, inspires chemists to develop new biomimetic syntheses.

Furthermore, the hexahydronaphthalene core has been identified as a privileged scaffold for drug discovery. For example, a library of substituted hexahydronaphthalenes was screened to identify novel inhibitors of the Mcl-1/Bim protein-protein interaction, which is a key target in cancer therapy. nih.gov The most potent compound from this library demonstrated the ability to disrupt this interaction in cancer cells. nih.gov

Future collaborative efforts will likely focus on:

Natural Product Synthesis: Total synthesis of complex decalin-containing natural products to confirm their structure and provide material for biological testing. nih.gov

Probe Development: Designing and synthesizing functionalized hexahydronaphthalen-1-ol derivatives as chemical probes to study enzyme function or to label biological targets.

Medicinal Chemistry: Using the hexahydronaphthalene scaffold as a starting point for medicinal chemistry campaigns to develop new drugs with improved potency, selectivity, and pharmacokinetic properties. nih.gov

This interplay between disciplines will continue to drive innovation, leveraging nature's chemical diversity to solve complex problems in medicine and biology.

Q & A

Basic: What spectroscopic methods are used to determine the stereochemistry of 1,2,3,4,4a,8a-Hexahydronaphthalen-1-ol?

Answer:

Stereochemical elucidation relies on NMR spectroscopy (e.g., - and -NMR) to analyze coupling constants and nuclear Overhauser effects (NOE), which reveal spatial relationships between protons. For example, vicinal coupling constants () in cyclohexane systems differentiate axial/equatorial configurations. X-ray crystallography is definitive for resolving complex stereoisomers, as seen in structurally related naphthalenols .

Basic: What are common synthetic routes for 1,2,3,4,4a,8a-Hexahydronaphthalen-1-ol?

Answer:

A typical route involves cyclization of a linear precursor (e.g., via acid-catalyzed intramolecular aldol condensation) followed by hydroxylation using oxidizing agents like or enzymatic methods. Catalytic hydrogenation may reduce unsaturated intermediates under controlled pressure (e.g., 50–100 psi ) to achieve the hexahydro scaffold. Reaction optimization includes temperature gradients (e.g., 25–80°C) and solvent polarity adjustments (e.g., THF vs. ethanol) .

Advanced: How can factorial design optimize reaction conditions for synthesizing this compound?

Answer:

A 2 factorial design evaluates critical variables (e.g., catalyst loading, temperature, solvent ratio). For instance, testing catalyst concentrations (0.5–2.0 mol%) and temperatures (60–100°C) identifies interactions affecting yield. Response surface methodology (RSM) refines optimal conditions. This approach resolves non-linear relationships, reducing experimental runs by 40–60% compared to one-factor-at-a-time (OFAT) methods .

Basic: How are the biological activities (e.g., antimicrobial) of this compound assessed?

Answer:

In vitro assays include:

- MIC (Minimum Inhibitory Concentration) : Tested against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.

- Antioxidant activity : DPPH radical scavenging (IC determination) or FRAP assays.

Dose-response curves (0.1–100 µM) and positive controls (e.g., ascorbic acid) validate results. Data reproducibility requires triplicate runs and ANOVA analysis (p < 0.05) .

Advanced: How to resolve conflicting bioactivity data across studies?

Answer:

Contradictions arise from assay variability (e.g., cell line susceptibility) or compound purity (HPLC <95% vs. >98%). Solutions:

- Orthogonal assays : Validate antimicrobial activity via both disc diffusion and time-kill kinetics.

- Metabolite profiling : LC-MS/MS identifies degradation products affecting potency.

- Meta-analysis : Pool datasets using random-effects models to account for inter-study heterogeneity .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Answer:

Molecular docking (AutoDock Vina, Glide) screens binding affinities to enzymes (e.g., COX-2 for anti-inflammatory activity). MD simulations (GROMACS, AMBER) assess stability over 100-ns trajectories, calculating RMSD (<2 Å acceptable) and binding free energies (MM-PBSA). Validate predictions with SPR (surface plasmon resonance) for kinetic parameters () .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and goggles (ANSI Z87.1 standard).

- Ventilation : Use fume hoods for powder weighing (TLV <1 mg/m).

- Spill management : Absorb with vermiculite, neutralize with 10% acetic acid.

- Storage : Inert atmosphere (N), amber glass at 4°C to prevent oxidation .

Advanced: How to design experiments to investigate its biosynthetic pathways?

Answer:

- Isotopic labeling : Feed -glucose to track carbon incorporation via NMR or HRMS.

- Gene knockout : CRISPR-Cas9 disrupts putative polyketide synthase genes in host organisms (e.g., fungi).

- Enzyme assays : Recombinant cyclases/hydroxylases expressed in E. coli for in vitro pathway reconstitution .

Advanced: What analytical challenges arise in quantifying trace impurities?

Answer:

- Matrix effects in HPLC: Use deuterated internal standards (e.g., d-analog) for correction.

- Low LOD (Limit of Detection) : UPLC-MS/MS with MRM (multiple reaction monitoring) achieves 0.1 ng/mL sensitivity.

- Co-elution : Employ orthogonal columns (C18 vs. HILIC) and gradient elution (5–95% acetonitrile in 20 min) .

Advanced: How to mitigate toxicity risks during in vivo studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.